Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl-
CAS No.: 85095-61-0
Cat. No.: VC4135318
Molecular Formula: C19H26N6O2
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85095-61-0 |
|---|---|
| Molecular Formula | C19H26N6O2 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 1-(dimethylamino)-3-[4-[[4-(dimethylaminocarbamoylamino)phenyl]methyl]phenyl]urea |
| Standard InChI | InChI=1S/C19H26N6O2/c1-24(2)22-18(26)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(27)23-25(3)4/h5-12H,13H2,1-4H3,(H2,20,22,26)(H2,21,23,27) |
| Standard InChI Key | AQABZFKTYXFIJF-UHFFFAOYSA-N |
| SMILES | CN(C)NC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NN(C)C |
| Canonical SMILES | CN(C)NC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NN(C)C |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
Critical physical parameters include:
| Property | Value/Range | Source |
|---|---|---|
| Melting Point | 174–179°C | |
| LogP (Octanol-Water) | 3.40 | |
| Topological PSA | 88.7 Ų | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 4 |
The relatively high topological polar surface area (88.7 Ų) suggests limited membrane permeability, directing its applications toward surface-active roles in materials science rather than biological systems.
Synthesis and Industrial Production
Reaction Pathways
While explicit synthetic protocols remain proprietary, retrosynthetic analysis indicates probable formation through:
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Methylene bridging: Ullmann coupling of 4-iodophenyl units using methylene precursors
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Hydrazinecarboxamide functionalization: Stepwise addition of dimethylhydrazine to isocyanate intermediates
Key process parameters from patent analogs include:
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Solvent systems: Toluene (30 min reaction time at room temperature)
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Stoichiometric controls: Molar ratios critical for preventing oligomerization
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Purification: Likely involves recrystallization from ketonic solvents (e.g., cyclopentanone)
Complexation Behavior
The compound demonstrates notable supramolecular interactions, forming:
These complexes modify solubility profiles without altering core inhibitory functionality, enabling tailored delivery in polymer matrices .
Functional Applications
Polymer Stabilization
As Yellow inhibitor HN-150, the compound excels in:
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UV-induced yellowing mitigation: Quenches excited-state carbonyl groups in polyurethanes and polycarbonates
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Thermo-oxidative protection: Scavenges peroxyl radicals during extrusion processes
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Synergistic effects: Enhances performance of phenolic antioxidants in multilayer packaging films
Regulatory-Compliant Formulations
Its inclusion in industrial formulations complies with:
Environmental Fate
The compound's environmental profile requires:
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Biodegradation testing: OECD 301F ready biodegradability assessment
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Bioaccumulation potential: BCF <100 L/kg (estimated from logP)
Analytical Characterization Methods
Spectroscopic Identification
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